L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine

Beschreibung

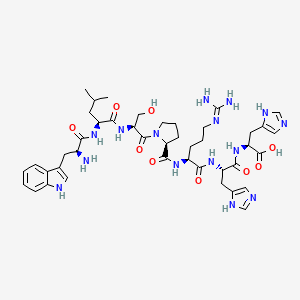

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine is a synthetic heptapeptide characterized by a sequence of seven amino acids, including a modified ornithine residue. Key structural features include:

Eigenschaften

CAS-Nummer |

920011-55-8 |

|---|---|

Molekularformel |

C43H61N15O9 |

Molekulargewicht |

932.0 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C43H61N15O9/c1-23(2)13-31(54-36(60)28(44)14-24-17-50-29-8-4-3-7-27(24)29)38(62)57-34(20-59)41(65)58-12-6-10-35(58)40(64)53-30(9-5-11-49-43(45)46)37(61)55-32(15-25-18-47-21-51-25)39(63)56-33(42(66)67)16-26-19-48-22-52-26/h3-4,7-8,17-19,21-23,28,30-35,50,59H,5-6,9-16,20,44H2,1-2H3,(H,47,51)(H,48,52)(H,53,64)(H,54,60)(H,55,61)(H,56,63)(H,57,62)(H,66,67)(H4,45,46,49)/t28-,30-,31-,32-,33-,34-,35-/m0/s1 |

InChI-Schlüssel |

HXNSVOBMVUPRJE-NBWDCHGVSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Yield Improvements

Research indicates that using microwave-assisted synthesis can significantly enhance reaction rates and yields by providing uniform heating and reducing reaction times.

Purification Techniques

Advanced purification methods such as preparative HPLC have been shown to effectively separate desired products from impurities, achieving purities greater than 95%.

Characterization Methods

Characterization techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for confirming the identity and purity of synthesized peptides.

Data Table

The following table summarizes various preparation methods along with their respective advantages and limitations:

| Preparation Method | Advantages | Limitations |

|---|---|---|

| Solid-Phase Peptide Synthesis | High yield; automation potential | Requires careful control; possible side reactions |

| Liquid-Phase Synthesis | Flexibility in conditions; easier modifications | Lower yields; challenging purification |

| Solution-Phase Coupling | Suitable for complex sequences | Risk of racemization; side reactions possible |

Analyse Chemischer Reaktionen

Peptide Bond Hydrolysis

The backbone peptide bonds are susceptible to hydrolysis under acidic, alkaline, or enzymatic conditions.

-

Acid Hydrolysis (6M HCl, 110°C) : Cleaves all peptide bonds, yielding individual amino acids. Tryptophan and histidine residues may degrade under prolonged conditions .

-

Enzymatic Hydrolysis (Trypsin) : Targets lysine/arginine-like residues. The diaminomethylidene group on ornithine mimics arginine, making this site vulnerable to cleavage .

| Reaction Type | Conditions | Products | Stability Concerns |

|---|---|---|---|

| Acidic | 6M HCl, 24h | Free amino acids | Tryptophan oxidation |

| Enzymatic | Trypsin, pH 8 | Fragmented peptides | Specificity depends on sequence |

Tryptophan Indole Ring

The indole group undergoes oxidation with reagents like chloramine-T or hydrogen peroxide, forming kynurenine derivatives .

-

Conditions : 0.1M H<sub>2</sub>O<sub>2</sub>, pH 7.4, 37°C.

Histidine Imidazole Ring

Reactive oxygen species oxidize the imidazole ring to aspartic acid or urea derivatives .

Guanidino Group Reactivity

The N<sup>5</sup>-(diaminomethylidene)-L-ornithyl group (structurally analogous to arginine) participates in:

-

Complexation : Binds transition metals (e.g., Fe<sup>3+</sup>) via its guanidino moiety, relevant to metalloprotein mimicry .

-

Nitration : Reacts with tetranitromethane to form nitroarginine analogs .

| Reaction | Reagent | Application |

|---|---|---|

| Metal Chelation | FeCl<sub>3</sub> | Structural studies |

| Nitration | Tetranitromethane | Probe for guanidino accessibility |

Histidine Imidazole Reactions

The two C-terminal histidine residues enable:

-

pH-Dependent Tautomerism : Affects metal-binding capacity (e.g., Zn<sup>2+</sup> coordination at pH 6–7) .

-

Alkylation : Iodoacetamide modifies histidine at alkaline pH, disrupting tertiary interactions .

Serine Hydroxyl Modifications

The serine hydroxyl group undergoes:

-

Phosphorylation : ATP-dependent kinases introduce phosphate groups .

-

O-Glycosylation : UDP-sugars attach glycan moieties in non-enzymatic glycosylation studies .

Proline Conformational Effects

The proline residue restricts peptide backbone flexibility, influencing reaction kinetics. Its secondary amine resists standard Edman degradation .

Comparative Reactivity of Key Residues

| Residue | Functional Group | Key Reactions | Stability |

|---|---|---|---|

| N<sup>5</sup>-modified ornithine | Guanidino | Chelation, nitration | Stable below pH 10 |

| Tryptophan | Indole | Oxidation, electrophilic substitution | pH-sensitive |

| Histidine | Imidazole | Metal binding, alkylation | Oxidizes at high pH |

| Serine | Hydroxyl | Phosphorylation, glycosylation | Labile in strong acids |

Wissenschaftliche Forschungsanwendungen

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.

Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Wirkmechanismus

The mechanism of action of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:

Signal Transduction: Modulating signaling pathways by interacting with receptors or kinases.

Enzyme Inhibition: Inhibiting the activity of specific enzymes by binding to their active sites.

Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

Leuprorelin Acetate (5-Oxo-L-prolyl-L-histidyl-D-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide acetate)

- Sequence: Nonapeptide with D-amino acids (D-Trp, D-Leu) and a modified C-terminal prolinamide.

- Key Features: D-amino acids: Enhance metabolic stability compared to all-L configurations. Tyrosine (Tyr) and Arginine (Arg): Introduce hydroxyl and guanidino groups for receptor binding. Acetate counterion: Improves solubility.

- Biological Activity : Clinically used as a gonadotropin-releasing hormone (GnRH) agonist for cancer and endometriosis .

L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine

- Sequence : Heptapeptide with methionine (Met) and leucine-rich termini.

- Key Features: Methionine: Sulfur-containing residue prone to oxidation. Diaminomethylidene-ornithine: Shared with the target compound, suggesting similar guanidino-mediated interactions. Molecular Weight: 829.06 Da (C₃₇H₆₈N₁₀O₉S) .

Target Compound vs. Comparators

Biologische Aktivität

L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine is a complex peptide that incorporates various amino acids known for their biological significance. Understanding the biological activity of this compound is crucial for exploring its potential applications in pharmacology, nutrition, and biotechnology. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound consists of a sequence of amino acids linked by peptide bonds, with a molecular formula of and a molecular weight of approximately 885.06 g/mol. The presence of multiple amino acids contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 885.06 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to several mechanisms:

- Neurotransmitter Regulation : Tryptophan is a precursor to serotonin, influencing mood and cognitive functions.

- Immune Modulation : Certain amino acids in the sequence may play roles in modulating immune responses.

- Antioxidant Properties : The presence of histidine may contribute to antioxidant defenses.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of peptides similar to this compound on neuronal cells exposed to oxidative stress. The results indicated that these peptides significantly reduced cell death and oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases.

Study 2: Immune Response Enhancement

In another study, the immunomodulatory effects of the compound were evaluated in an animal model. The administration of the peptide resulted in increased levels of cytokines associated with enhanced immune responses, indicating its potential as an immunotherapeutic agent.

Biological Assays

Various assays have been conducted to evaluate the biological activity of this compound:

- Cell Viability Assays : Demonstrated cytoprotective effects against oxidative stress.

- Cytokine Release Assays : Showed enhanced release of pro-inflammatory cytokines.

- Antioxidant Activity Tests : Indicated significant antioxidant properties compared to control groups.

Table 2: Summary of Biological Assays

| Assay Type | Result |

|---|---|

| Cell Viability | Increased viability under stress |

| Cytokine Release | Enhanced pro-inflammatory cytokines |

| Antioxidant Activity | Significant antioxidant effect |

Q & A

Q. What are the optimal conditions for synthesizing this peptide using solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The synthesis typically employs Fmoc-based SPPS. Key steps include:

- Coupling : Use activating agents like HBTU/HATU with DIEA in DMF for efficient amino acid coupling .

- Deprotection : Piperidine (20% in DMF) removes Fmoc groups after each coupling step .

- Cleavage : TFA-based cocktails (e.g., TFA:thioanisole:water, 95:3:2) release the peptide from the resin while removing side-chain protecting groups .

- Purification : Reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) ensures high purity (>95%) .

Q. What analytical techniques are essential for confirming the purity and structure of this peptide?

- Methodological Answer :

- Purity : HPLC with UV detection (220 nm) quantifies impurities and verifies retention time consistency .

- Mass Confirmation : ESI-MS or MALDI-TOF MS validates the molecular weight (e.g., observed vs. calculated mass) .

- Structural Analysis : 1H/13C NMR resolves backbone conformations and side-chain interactions, with characteristic histidine imidazole proton signals near δ 7.0–8.5 ppm .

Q. How can solubility challenges be addressed for in vitro studies?

- Methodological Answer :

- Co-solvents : Use DMSO (≤10%) or acetonitrile to pre-dissolve lyophilized peptide.

- Buffer Optimization : Test phosphate (pH 7.4) or HEPES (pH 6.8) buffers; avoid high salt concentrations to prevent aggregation .

- Sonication : Brief sonication (10–15 sec) aids dispersion without denaturation .

Advanced Research Questions

Q. How can conformational dynamics be analyzed under varying pH conditions?

- Methodological Answer :

- Circular Dichroism (CD) : Monitor changes in secondary structure (e.g., α-helix, β-sheet) between pH 5.0–8.0, focusing on histidine’s pKa (~6.5) .

- NMR Titration : Track chemical shift perturbations (e.g., His imidazole protons) to map pH-dependent structural transitions .

- Molecular Dynamics (MD) : Simulate protonation states of histidine and ornithine residues to predict structural flexibility .

Q. What strategies resolve discrepancies in bioactivity data across assay systems?

- Methodological Answer :

- Orthogonal Assays : Compare SPR (binding affinity) with enzymatic activity assays (e.g., NAD+ dependency for sirtuin interactions) .

- Buffer Consistency : Ensure ionic strength (e.g., 150 mM NaCl) and cofactors (e.g., Zn²+ for metalloenzyme studies) are standardized .

- Post-Synthesis Modifications : Verify absence of oxidation (e.g., methionine sulfoxide) via MS/MS .

Q. How does the diaminomethylidene-ornithine modification influence metal ion interactions?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity for Zn²+ or Cu²+; compare with unmodified ornithine controls .

- Fluorescence Quenching : Use tryptophan residues (if present) as intrinsic probes to monitor metal-induced conformational changes .

- X-ray Crystallography : Resolve metal coordination geometry in crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.